molecular formula C11H23ClO B13870438 1-Chloro-5,5-dimethylnonan-4-OL CAS No. 54131-67-8

1-Chloro-5,5-dimethylnonan-4-OL

Cat. No.: B13870438
CAS No.: 54131-67-8
M. Wt: 206.75 g/mol
InChI Key: HYCOWIOAWUIIAP-UHFFFAOYSA-N
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Description

1-Chloro-5,5-dimethylnonan-4-OL is an organic compound with the molecular formula C11H23ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5,5-dimethylnonan-4-OL typically involves the chlorination of 5,5-dimethylnonan-4-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which facilitate the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5,5-dimethylnonan-4-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form 5,5-dimethylnonan-4-OL.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 5,5-dimethylnonan-4-OL.

    Substitution: Formation of various substituted nonane derivatives.

Scientific Research Applications

1-Chloro-5,5-dimethylnonan-4-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5,5-dimethylnonan-4-OL involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound may act by modifying the structure and function of proteins or enzymes, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-Chloro-5,5-dimethylhexan-4-OL
  • 1-Chloro-5,5-dimethylheptan-4-OL
  • 1-Chloro-5,5-dimethyloctan-4-OL

Comparison: 1-Chloro-5,5-dimethylnonan-4-OL is unique due to its specific chain length and the position of the chlorine atom and hydroxyl group. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences can influence its applications and effectiveness in various fields.

Properties

CAS No.

54131-67-8

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-chloro-5,5-dimethylnonan-4-ol

InChI

InChI=1S/C11H23ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h10,13H,4-9H2,1-3H3

InChI Key

HYCOWIOAWUIIAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(CCCCl)O

Origin of Product

United States

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